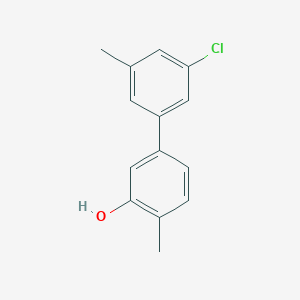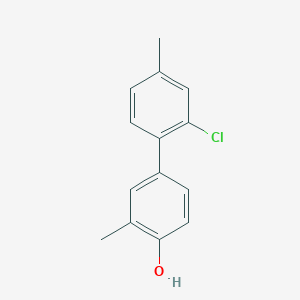
5-(3-Chloro-5-methylphenyl)-2-methylphenol, 95%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(3-Chloro-5-methylphenyl)-2-methylphenol, 95% (CMP 95%) is a chemical compound with a wide range of applications in the scientific research field. It is a synthetic phenol compound that is used in various laboratory experiments and has been studied for its potential in various biochemical and physiological processes.
Wissenschaftliche Forschungsanwendungen
CMP 95% is used in various scientific research applications, such as in the synthesis of other compounds, in the study of cell signaling pathways, in the study of enzyme inhibition, and in the study of drug metabolism. It is also used as a reagent in the synthesis of other compounds, such as 2-chloro-5-methylphenol and 3-chloro-2-methylphenol.
Wirkmechanismus
The mechanism of action of CMP 95% is not yet fully understood. However, it is believed to act as an inhibitor of certain enzymes, such as cytochrome P450. It is also believed to interact with certain receptors, such as the serotonin receptor, and to affect cell signaling pathways.
Biochemical and Physiological Effects
The biochemical and physiological effects of CMP 95% have not yet been fully studied. However, it is believed to affect the metabolism of certain drugs, such as opioids and benzodiazepines, and to affect the activity of certain enzymes, such as cytochrome P450. It is also believed to interact with certain receptors, such as the serotonin receptor.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using CMP 95% in laboratory experiments include its low cost, its availability, and its stability. It is also relatively safe to handle, as it is not highly toxic. The main limitation of using CMP 95% in laboratory experiments is its limited solubility in water, which can make it difficult to use in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of CMP 95%. These include further research into its effects on cell signaling pathways, its effects on drug metabolism, and its effects on enzyme inhibition. Additionally, further research into its potential applications in medicine and pharmacology could be beneficial. Finally, further research into its solubility and stability could help to optimize its use in laboratory experiments.
Synthesemethoden
CMP 95% is synthesized by the reaction of a chloro-substituted benzene and a methyl-substituted phenol. This reaction is catalyzed by an acid, such as sulfuric acid or hydrochloric acid. The reaction is carried out at a temperature of around 80-100°C for about one hour. The reaction produces CMP 95% as the main product, along with some byproducts such as 2-chloro-5-methylphenol and 3-chloro-2-methylphenol.
Eigenschaften
IUPAC Name |
5-(3-chloro-5-methylphenyl)-2-methylphenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClO/c1-9-5-12(7-13(15)6-9)11-4-3-10(2)14(16)8-11/h3-8,16H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDJQAVGDKGWXNH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=CC(=CC(=C2)C)Cl)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30683860 |
Source


|
| Record name | 3'-Chloro-4,5'-dimethyl[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30683860 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261894-80-7 |
Source


|
| Record name | 3'-Chloro-4,5'-dimethyl[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30683860 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














